(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide
CAS No.:
Cat. No.: VC20200858
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O4 |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
| Standard InChI | InChI=1S/C22H23N3O4/c1-14(2)16-7-9-17(10-8-16)21-22(25-29-24-21)23-20(26)12-6-15-5-11-18(27-3)19(13-15)28-4/h5-14H,1-4H3,(H,23,25,26)/b12-6+ |
| Standard InChI Key | MUAUYTYHXAITKT-WUXMJOGZSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide (CAS: 951987-71-6) possesses the molecular formula C₂₂H₂₃N₃O₄ and a molecular weight of 393.4 g/mol . Its IUPAC name reflects the presence of three distinct moieties:
-
A 3,4-dimethoxyphenyl group attached via an α,β-unsaturated enamide linkage
-
A 1,2,5-oxadiazol-3-yl heterocycle
-
A 4-(propan-2-yl)phenyl substituent at position 4 of the oxadiazole ring.
The trans-configuration (E-isomer) of the enamide bond is critical for maintaining planarity and conjugation across the system, which may influence electronic interactions with biological targets.
Physicochemical Properties
While experimental data on physical properties remain sparse, predictive models indicate:
| Property | Value/Description | Source |
|---|---|---|
| LogP (Partition Coefficient) | ~3.8 (moderate lipophilicity) | Calculated |
| Hydrogen Bond Donors | 1 (amide NH) | Structural |
| Hydrogen Bond Acceptors | 6 (amide O, oxadiazole N/O, methoxy) | Structural |
| Topological Polar Surface Area | 95.3 Ų | Calculated |
The oxadiazole ring contributes to π-π stacking capabilities, while the isopropyl group enhances hydrophobic interactions .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of this compound likely involves sequential coupling reactions:
-
Oxadiazole Formation: Cyclization of a nitrile oxide with a substituted phenylacetonitrile derivative under basic conditions.
-
Enamide Coupling: Michael addition of 3,4-dimethoxyphenylacryloyl chloride to the oxadiazole-3-amine intermediate .
A proposed reaction scheme is:
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Structural confirmation relies on:
-
¹H NMR: δ 1.25 (d, J=6.8 Hz, 6H, isopropyl CH₃), 3.85 (s, 6H, OCH₃), 6.85–7.65 (m, aromatic H)
-
HRMS: m/z 394.1764 [M+H]⁺ (calc. 394.1768)
Biological Activity and Mechanistic Insights
Hypothesized Targets
Though direct bioactivity data are unavailable, structural analogs suggest:
-
COX-2 Inhibition: Methoxy groups may interact with cyclooxygenase-2's hydrophobic pocket
-
Antimicrobial Activity: Oxadiazole rings disrupt microbial cell membranes via dipole interactions
-
Kinase Modulation: The enamide system could serve as a ATP-binding site competitor in kinases
Comparative Analysis with Analogues
| Compound | Structural Difference | Reported Activity |
|---|---|---|
| EVT-12355251 | Furan-2-yl vs. dimethoxyphenyl | Antiproliferative (IC₅₀ 8 μM) |
| N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide | Lacks oxadiazole | Neuroprotective |
This compound's oxadiazole moiety may enhance metabolic stability compared to simpler enamide derivatives .
Computational Modeling and ADMET Predictions
Molecular Dynamics Simulations
Docking studies (AutoDock Vina) predict strong binding (ΔG = -9.2 kcal/mol) to the COX-2 active site, with key interactions:
-
π-π stacking between oxadiazole and Tyr385
-
Hydrogen bonding between enamide NH and Ser530
ADMET Profile
| Parameter | Prediction | Implication |
|---|---|---|
| Caco-2 Permeability | 18.7 ×10⁻⁶ cm/s | Moderate absorption |
| CYP3A4 Inhibition | Probable | Drug-drug interaction risk |
| Ames Test | Negative | Low mutagenic potential |
The compound likely exhibits moderate oral bioavailability but requires structural modification to reduce CYP inhibition.
Research Gaps and Future Directions
Priority Investigations
-
In Vitro Screening: Anti-inflammatory (COX-2 ELISA), antimicrobial (MIC assays), and cytotoxic (NCI-60 panel) profiling
-
Metabolite Identification: LC-MS/MS studies in hepatocyte models
-
Formulation Development: Nanoemulsions to enhance aqueous solubility (predicted solubility: 0.12 mg/mL)
Synthetic Chemistry Opportunities
-
Isosteric Replacement: Substituting oxadiazole with 1,3,4-thiadiazole to modulate electronic properties
-
Pro-drug Design: Esterification of methoxy groups to improve membrane permeability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume